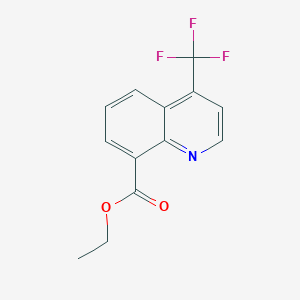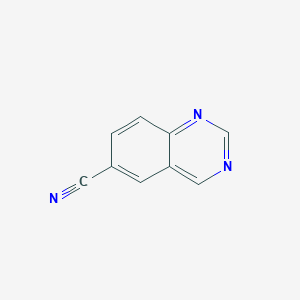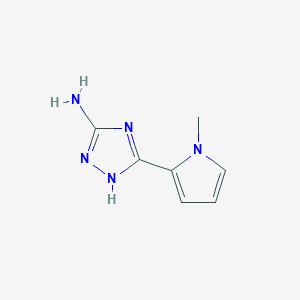
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole is a compound that belongs to the class of organotin compounds It features a thiazole ring substituted with a 1,3-dioxolane group and a tributylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction may require the use of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, and may include additional steps such as purification by column chromatography or recrystallization.
化学反応の分析
Types of Reactions
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the tributylstannyl group or modification of the thiazole ring.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, organolithium compounds, or Grignard reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学的研究の応用
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving the interaction of organotin compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organotin compounds may involve this compound as a model or starting material.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The tributylstannyl group can facilitate the formation of organometallic intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium Bromide
- Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate
- (1,3-Dioxolan-2-yl)methanol
Uniqueness
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole is unique due to the presence of both a 1,3-dioxolane group and a tributylstannyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form organometallic intermediates. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C18H33NO2SSn |
|---|---|
分子量 |
446.2 g/mol |
IUPAC名 |
tributyl-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]stannane |
InChI |
InChI=1S/C6H6NO2S.3C4H9.Sn/c1-4-10-5(7-1)6-8-2-3-9-6;3*1-3-4-2;/h1,6H,2-3H2;3*1,3-4H2,2H3; |
InChIキー |
HTPQVZLYEWNKBZ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)





![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)




![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
